Isoglobotetraose
Beschreibung
Eigenschaften
CAS-Nummer |
75645-26-0 |
|---|---|
Molekularformel |
C26H45NO21 |
Molekulargewicht |
707.62 |
Synonyme |
GalNAcβ1-3Galα1-3Galβ1-4Glc |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural Comparison
The key distinction between isoglobotetraose and structurally similar oligosaccharides lies in glycosidic linkage patterns and terminal modifications. Below is a comparative analysis:
Table 1: Structural Comparison of this compound with Related Glycans
Key Findings :
- MS/MS Fragmentation: Globotetraose produces a diagnostic 0,2A3 ion (m/z 484) via cross-ring cleavage of the 4-substituted galactose, absent in this compound due to its 3-substitution .
- Immunogenicity: iGb4 is recognized by natural IgM antibodies in human serum, unlike globotetraose, which shows minimal IgM binding .
Functional and Immunological Differences
Table 2: Immunological and Functional Contrasts
| Property | This compound | Globotetraose | Isoglobopentaose |
|---|---|---|---|
| IgM Binding | Strong (11/11 donors showed IgM) | Weak or absent | Moderate (dependent on terminal Gal) |
| Pathogen Interaction | Binds Helicobacter pylori adhesins | Binds Shiga toxin (Stx1/Stx2) | Not well characterized |
| Cancer Relevance | Overexpressed in renal carcinomas | Linked to Fabry disease | Emerging role in metastasis |
Mechanistic Insights :
- The α1-3 linkage in iGb4 creates a conformational epitope that mimics bacterial glycans, explaining its IgM reactivity .
- In contrast, globotetraose’s α1-4 linkage aligns with toxin-binding sites, making it a receptor for Shiga toxin .
Physicochemical Properties
Table 3: Physicochemical Data
| Parameter | This compound | Globotetraose | iGb4-LewisX |
|---|---|---|---|
| Molecular Weight | 707.62 g/mol | 869.76 g/mol | 1015.90 g/mol |
| Solubility | High in aqueous buffer | Moderate | Moderate (pH-dependent) |
| Synthetic Accessibility | Commercial (EOT-GLY197) | Requires custom synthesis | Complex fucosylation needed |
Vorbereitungsmethoden
Multi-Enzyme Systems with Donor Substrate Regeneration
The most efficient method for this compound production involves multi-enzyme cascades that regenerate uridine diphosphate N-acetylgalactosamine (UDP-GalNAc), the critical sugar nucleotide donor. This system integrates seven enzymes:
-
β-1,3-N-acetylgalactosaminyltransferase (LgtD) : Transfers GalNAc from UDP-GalNAc to the acceptor substrate isoglobotriose (Galα1→3Galβ1→4Glc).
-
UDP-N-acetylglucosamine C4 epimerase (WbgU) : Converts UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-GalNAc, ensuring continuous donor supply.
-
Phosphoglucosamine mutase (GlmM) , UDP-N-acetylglucosamine pyrophosphorylase (GlmU) , phosphate acetyltransferase (Pta) , pyruvate kinase (PykF) , and inorganic pyrophosphatase (PPA) : Regenerate UDP-GlcNAc from glucosamine 6-phosphate and acetylphosphate.
Reaction Conditions :
-
Temperature : 25–30°C
-
pH : 7.5 (Tris-HCl buffer)
-
Cofactors : 10 mM MnCl₂, 20 mM MgCl₂, 0.1% bovine serum albumin
-
Substrates : 20 mM isoglobotriose, 20 mM glucosamine 6-phosphate, 22 mM acetylphosphate, 22 mM phosphoenolpyruvate.
Under optimized conditions, this system achieves 85% yield of this compound within 32 hours, as confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Fusion Protein Strategy for Enhanced Efficiency
A breakthrough in enzymatic synthesis involved engineering a fusion protein combining LgtD and WbgU activities. This bifunctional enzyme simplifies the reaction by:
-
Eliminating the need for separate epimerase purification.
-
Reducing substrate diffusion limitations between enzymes.
Structural Confirmation :
-
Electrospray ionization mass spectrometry (ESI-MS) : m/z 789.3 [M+H]⁺, matching the theoretical mass of this compound.
-
NMR Spectroscopy : Key signals include the anomeric proton of GalNAc (δ 4.45 ppm) and N-acetyl group (δ 1.87 ppm).
Chemical Synthesis Approaches
While enzymatic methods dominate, chemical synthesis offers an alternative for producing this compound derivatives. Key steps include:
Glycosylation Strategies
-
α-Galactosyl Linkage Formation : Use of tert-butyldimethylsilyl (TBDMS) protecting groups and trichloroacetimidate donors to construct the Galα1→3Galβ1→4Glc backbone.
-
β-N-acetylgalactosaminylation : Thioglycoside donors activated by N-iodosuccinimide (NIS) and triflic acid (TfOH) enable stereoselective GalNAcβ1→3 linkage formation.
Challenges :
-
Low yields (30–40%) due to steric hindrance at branching points.
-
Labor-intensive purification of intermediates via silica gel chromatography.
Purification and Analytical Techniques
Ion-Exchange Chromatography
Crude reaction mixtures are treated with Dowex 1×8 chloride resin to remove UDP byproducts. Subsequent gel permeation chromatography (Bio-Gel P2) isolates this compound with >95% purity.
High-Performance Liquid Chromatography (HPLC)
-
Column : MICROSORB NH₂ 100-Å (4.6 × 250 mm)
-
Mobile Phase : Acetonitrile/water (65:35, v/v)
-
Flow Rate : 1.0 mL/min
Optimization Strategies for Scalable Production
Enzyme Ratios and Cofactor Balancing
Maximizing yield requires precise ratios of LgtD to WbgU (1:1) and excess pyruvate kinase (10 U/mL) to regenerate UTP.
Substrate Feeding
Pulsed addition of acetylphosphate (22 mM every 8 hours) prevents inhibition of phosphate acetyltransferase.
Q & A
Q. What strategies integrate multi-omics data to elucidate this compound's biological functions?
- Methodological Answer: Transcriptomic (RNA-seq) and glycomic (LC-MS/MS) datasets are combined using pathway analysis tools (e.g., KEGG, STRING). Co-expression networks identify genes correlated with this compound biosynthesis. Statistical validation (e.g., Benjamini-Hochberg correction) ensures robustness against false discoveries .
Key Considerations for Researchers
- Data Contradictions: Cross-validate findings using orthogonal techniques (e.g., NMR + MS + crystallography) .
- Experimental Design: Pilot studies are critical to optimize parameters (e.g., solvent systems, enzyme ratios) before large-scale experiments .
- Ethical Compliance: Adhere to institutional guidelines for handling biological samples in interaction studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
